REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]=[C:5](Br)[N:4]([CH3:8])[N:3]=1.C([Li])CCC.[CH:14](=[O:16])[CH3:15]>O1CCCC1>[Br:1][C:2]1[N:6]=[C:5]([CH:14]([OH:16])[CH3:15])[N:4]([CH3:8])[N:3]=1
|
Name
|
|
Quantity
|
2.634 g
|
Type
|
reactant
|
Smiles
|
BrC1=NN(C(=N1)Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
6.83 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
184 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.54 mL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
36.9 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 20 minutes at −75° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring at −75° C.
|
Type
|
WAIT
|
Details
|
was continued for further 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with sat. aq. NH4Cl solution
|
Type
|
TEMPERATURE
|
Details
|
was warmed to 25° C
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed 2 times with water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(N(N1)C)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.639 g | |
YIELD: PERCENTYIELD | 72.7% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |